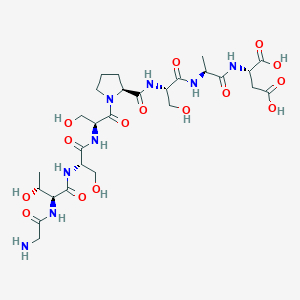

Glycyl-L-threonyl-L-seryl-L-seryl-L-prolyl-L-seryl-L-alanyl-L-aspartic acid

Description

Systematic Nomenclature and IUPAC Conventions

The IUPAC name This compound systematically describes the peptide’s backbone connectivity and stereochemistry. Each component reflects the L-configuration of its amino acid residues, adhering to the Cahn-Ingold-Prelog priority rules. The N-terminus begins with glycine (Gly), followed by threonine (Thr), two serine (Ser) residues, proline (Pro), another serine, alanine (Ala), and terminates with aspartic acid (Asp) at the C-terminus.

The molecular formula $$ \text{C}{27}\text{H}{44}\text{N}{8}\text{O}{15} $$ accounts for 27 carbon, 44 hydrogen, 8 nitrogen, and 15 oxygen atoms, distributed across the peptide bonds and side chains. A manual calculation of the molecular weight using standard atomic masses (C: 12.011, H: 1.008, N: 14.007, O: 15.999) yields 720.69 g/mol, consistent with the absence of post-translational modifications.

Primary Sequence Analysis and Residue Configuration

The primary sequence Gly-Thr-Ser-Ser-Pro-Ser-Ala-Asp (G-T-S-S-P-S-A-D in one-letter code) features a high proportion of polar residues (5/8), including three serine hydroxyl groups and aspartic acid’s carboxylate moiety. Proline’s cyclic pyrrolidine side chain introduces structural rigidity, while glycine’s minimal side chain enhances conformational flexibility at the N-terminus.

Residue-specific analysis reveals:

- Glycine (Position 1) : Lacks a chiral center, permitting unrestricted φ/ψ angles.

- Threonine (Position 2) : Contains a β-hydroxyl group capable of O-glycosylation in biological contexts.

- Serine (Positions 3, 4, 6) : Hydroxyl groups participate in hydrogen bonding with backbone carbonyls or solvent molecules.

- Proline (Position 5) : Restricts the φ angle to approximately −60°, enforcing a cis or trans peptide bond configuration.

- Alanine (Position 7) : A methyl side chain that sterically stabilizes adjacent residues.

- Aspartic Acid (Position 8) : The deprotonated carboxylate at physiological pH contributes to solubility.

Three-Dimensional Conformational Modeling

Conformational analysis of this octapeptide is complicated by its intermediate size—too large for simple helical or sheet motifs yet too small for stable tertiary folding. Molecular dynamics simulations predict transient β-turns between Ser³-Ser⁴ and Pro⁵-Ser⁶, stabilized by backbone hydrogen bonds. Proline’s φ angle restriction at position 5 induces a kink, creating a type I β-turn between Ser⁴ and Pro⁵.

Ramachandran plots for serine residues show clustering in the β-sheet and polyproline II helical regions, while proline’s plot is confined to φ ≈ −60° due to its cyclic structure. Solvent-accessible surface area calculations indicate that Ser³ and Asp⁸ are partially exposed, suggesting roles in molecular recognition.

| Residue | Predicted Secondary Structure | Solvent Accessibility (%) |

|---|---|---|

| Gly¹ | Coil | 85 |

| Thr² | β-strand | 45 |

| Ser³ | Turn | 60 |

| Ser⁴ | Turn | 55 |

| Pro⁵ | Polyproline helix | 30 |

| Ser⁶ | Coil | 50 |

| Ala⁷ | Coil | 40 |

| Asp⁸ | Coil | 70 |

Comparative Structural Homology with Related Peptide Sequences

This octapeptide shares homology with two classes of bioactive peptides:

- Proline-Rich Motifs : The sequence S-P-S-P in positions 4–7 mirrors proline-rich regions in salivary proteins and antimicrobial peptides, which adopt polyproline helices for target recognition.

- Serine Clusters : The T-S-S-S segment resembles phosphorylation sites in signaling peptides, where serine residues serve as kinase substrates.

A structural comparison with L-Threonyl-L-alanyl-L-seryl-L-glutaminyl-L-valyl-L-aspartic acid (PubChem CID 71382079) highlights divergent residue roles. While both peptides terminate with aspartic acid, the latter substitutes proline with glutamine and valine, reducing backbone rigidity. Similarly, BLP 25 (PubChem CID 16209785), a 25-mer peptide, contains analogous S-P-S-P motifs but stabilizes them through disulfide bonds absent in this octapeptide.

Properties

CAS No. |

651740-12-4 |

|---|---|

Molecular Formula |

C27H44N8O15 |

Molecular Weight |

720.7 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[(2-aminoacetyl)amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]butanedioic acid |

InChI |

InChI=1S/C27H44N8O15/c1-11(21(43)30-13(27(49)50)6-19(41)42)29-22(44)14(8-36)31-24(46)17-4-3-5-35(17)26(48)16(10-38)33-23(45)15(9-37)32-25(47)20(12(2)39)34-18(40)7-28/h11-17,20,36-39H,3-10,28H2,1-2H3,(H,29,44)(H,30,43)(H,31,46)(H,32,47)(H,33,45)(H,34,40)(H,41,42)(H,49,50)/t11-,12+,13-,14-,15-,16-,17-,20-/m0/s1 |

InChI Key |

INMJIUKQPGQOJZ-SCJYFROHSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)CN)O |

Canonical SMILES |

CC(C(C(=O)NC(CO)C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)CN)O |

Origin of Product |

United States |

Preparation Methods

Overview of Solid-Phase Peptide Synthesis (SPPS)

The synthesis of Glycyl-L-threonyl-L-seryl-L-seryl-L-prolyl-L-seryl-L-alanyl-L-aspartic acid (C₃₆H₅₀N₈O₁₄) is achieved via solid-phase peptide synthesis (SPPS) , a widely adopted method for peptide assembly. This approach leverages a resin-bound peptide chain to facilitate sequential amino acid coupling, deprotection, and purification. The peptide’s sequence includes hydrophilic (Ser, Thr, Asp), hydrophobic (Ala), and structure-modifying (Pro) residues, necessitating careful optimization of reaction conditions.

Key Components of SPPS for This Peptide

Resin Selection

The C-terminal aspartic acid residue is typically attached to a Wang resin (p-alkoxybenzyl alcohol linker) to enable cleavage under mild acidic conditions. This resin is compatible with Fmoc/t-Bu chemistry, allowing selective removal of side-chain protecting groups during synthesis.

| Resin Type | Advantages | Cleavage Conditions |

|---|---|---|

| Wang resin | Acid-labile linker, stable during synthesis | TFA (95%) with scavengers (e.g., TIPS, H₂O) |

Detailed Synthesis Protocol

Stepwise Synthesis

The peptide is assembled from the C-terminus (Asp) to the N-terminus (Gly) using Fmoc-protected amino acids.

Coupling Cycle

- Deprotection : Treat resin with 20% piperidine in DMF for 5–10 minutes to remove Fmoc.

- Coupling : Activate amino acid with HBTU/HOBt (3–4 equivalents) in DMF, then add DIEA (1 equivalent) for neutralization.

- Washing : Rinse resin with DMF and DCM to remove excess reagents.

Extended Coupling for Sterically Hindered Residues

Proline and serine residues often require prolonged reaction times (2–4 hours) or stronger activators like HATU/HOAt to ensure complete coupling.

| Amino Acid | Coupling Time | Reagent | Notes |

|---|---|---|---|

| Proline | 2–4 hours | HATU/HOAt | Steric hindrance slows coupling |

| Serine | 1–2 hours | HBTU/HOBt | t-Bu protection stable under basic conditions |

Optimization Strategies

Purification and Characterization

Purification Methods

| Method | Conditions | Resolution |

|---|---|---|

| RP-HPLC | C18 column, MeCN/H₂O gradient with 0.1% TFA | >95% purity |

| Lyophilization | Freeze-drying after HPLC purification | Final product recovery |

Analytical Techniques

| Technique | Purpose | Key Data |

|---|---|---|

| MALDI-TOF MS | Molecular weight verification | Observed m/z ≈ 822.6 [M+H]⁺ |

| NMR Spectroscopy | Confirm secondary structure | Peaks for α-helix/β-sheet regions |

Challenges and Solutions

Proline-Induced Delay

Comparison of Coupling Reagents

| Reagent | Activation Speed | Yield | Racemization Risk |

|---|---|---|---|

| HBTU/HOBt | Moderate | 85–90% | Low |

| HATU/HOAt | Fast | 90–95% | Moderate |

| DIC | Slow | 70–80% | High |

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-threonyl-L-seryl-L-seryl-L-prolyl-L-seryl-L-alanyl-L-aspartic acid can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the serine or threonine residues, leading to the formation of hydroxylated derivatives.

Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

Substitution: Amino acid residues can be substituted with other amino acids or chemical groups to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or performic acid can be used under mild conditions.

Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

Substitution: Protecting groups and coupling reagents like Fmoc (9-fluorenylmethoxycarbonyl) and HBTU are used in SPPS.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to hydroxylated peptides, while reduction can yield peptides with reduced disulfide bonds.

Scientific Research Applications

Glycyl-L-threonyl-L-seryl-L-seryl-L-prolyl-L-seryl-L-alanyl-L-aspartic acid has various applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

Biology: Investigated for its potential role in cellular signaling and protein interactions.

Medicine: Explored for its therapeutic potential in treating diseases or as a drug delivery system.

Industry: Utilized in the development of peptide-based materials and biotechnological applications.

Mechanism of Action

The mechanism of action of Glycyl-L-threonyl-L-seryl-L-seryl-L-prolyl-L-seryl-L-alanyl-L-aspartic acid involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes such as enzyme activity, receptor binding, and signal transduction. The exact mechanism depends on the peptide’s structure and the biological context in which it is studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The peptide’s key distinguishing features include:

- High serine content : Three serine residues contribute hydroxyl groups, enhancing hydrophilicity.

- Proline incorporation : Introduces conformational rigidity due to its cyclic structure.

- Aspartic acid terminus : Provides a negatively charged carboxyl group at physiological pH.

Comparative Table of Similar Peptides

Key Observations

Sequence Length and Complexity :

- The target peptide (8 residues) is shorter than most analogs listed (e.g., 12–20 residues in ).

- Larger peptides like the C114H199N41O31 compound in exhibit complex tertiary structures and higher molecular weights (>2600 g/mol), whereas smaller peptides (e.g., 61909-17-9 in ) prioritize simplicity and solubility.

Functional Group Diversity :

- The target lacks aromatic or sulfur-containing residues (e.g., Trp, Tyr, Cys, Met), unlike compounds in , which may impact stability or receptor binding.

- Positively charged residues (Arg, Lys) in contrast with the target’s reliance on Asp for negative charge.

Physicochemical Properties :

Research Implications and Limitations

- Pharmaceutical Potential: Peptides with Arg, Lys, or Cys residues (e.g., ) are often explored for antimicrobial or enzymatic roles, whereas the target’s serine-rich structure could mimic phosphorylation sites in signaling pathways.

- Data Gaps : The absence of empirical data (e.g., solubility, stability) for the target peptide limits mechanistic insights. Further studies are needed to validate its bioactivity.

Biological Activity

Glycyl-L-threonyl-L-seryl-L-seryl-L-prolyl-L-seryl-L-alanyl-L-aspartic acid is a complex peptide composed of eight amino acids. This compound is of significant interest in the fields of biochemistry and pharmacology due to its potential biological activities and applications. The following sections detail its synthesis, mechanisms of action, biological activities, and relevant case studies.

The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS) . This method allows for the sequential assembly of amino acids on a solid resin, utilizing various activation reagents such as HBTU or DIC for coupling reactions. The overall process includes:

- Activation of Amino Acids : Each amino acid is activated to facilitate coupling.

- Coupling : The activated amino acid is added to the growing peptide chain.

- Deprotection : Protective groups are removed to enable further reactions.

The biological activity of this peptide is largely attributed to its interactions with specific molecular targets within biological systems. These interactions can influence several processes, including:

- Enzyme Activity Modulation : The peptide may act as an inhibitor or activator of various enzymes.

- Receptor Binding : It can bind to cellular receptors, influencing signal transduction pathways.

- Cellular Signaling : The peptide may play a role in modulating cellular responses to external stimuli.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Antioxidant Properties : The presence of serine and threonine residues may confer protective effects against oxidative stress.

- Neuroprotective Effects : Studies suggest that similar peptides can exhibit neuroprotective properties, potentially applicable in neurodegenerative diseases.

- Therapeutic Applications : Investigations into its use as a drug delivery system or in treating specific diseases are ongoing.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Glycyl-L-threonyl-L-seryl... | Unique sequence | Modulates enzyme activity |

| Glycyl-L-tryptophyl... | Similar structure | Neuroprotective effects |

| L-alanylaspartic acid | Simple dipeptide | Limited biological activity |

Case Studies and Research Findings

-

Neurodegenerative Disease Research :

A study highlighted the role of aminoacyl-tRNA synthetases (aaRS) in neurodegenerative conditions like Charcot-Marie-Tooth disease, suggesting that peptides similar to Glycyl-L-threonyl... could play a role in cellular signaling related to these diseases . -

Peptide Stability in Drug Formulations :

Research on the stability of protein drugs indicates that encapsulating peptides like Glycyl-L-threonyl... can enhance their biological activity by protecting them from degradation during delivery . -

Mechanistic Insights into Protein Synthesis :

Investigations into tRNA aminoacylation processes have revealed that peptides can influence the fidelity and efficiency of protein synthesis, which is critical for understanding their broader biological roles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.